Anastrozole Acid Amide Anastrozole Acid Amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204801
InChI:
SMILES:
Molecular Formula: C₁₇H₂₂N₄O₃
Molecular Weight: 330.38

Anastrozole Acid Amide

CAS No.:

Cat. No.: VC0204801

Molecular Formula: C₁₇H₂₂N₄O₃

Molecular Weight: 330.38

* For research use only. Not for human or veterinary use.

Anastrozole Acid Amide -

Specification

Molecular Formula C₁₇H₂₂N₄O₃
Molecular Weight 330.38

Introduction

Chemical Identity and Structural Features

Anastrozole Acid Amide (C17_{17}H22_{22}N4_4O3_3) is a triazole-containing benzyl derivative characterized by two isobutyramide substituents. Its IUPAC name, 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid, reflects the presence of:

  • A central benzene ring substituted with a 1,2,4-triazolylmethyl group

  • Two isobutyramide moieties at the 3- and 5-positions

  • A carboxylic acid group enabling distinct solubility profiles compared to anastrozole

Molecular Properties

The compound's molecular weight is 330.4 g/mol, with a calculated partition coefficient (LogP) of 1.92, suggesting moderate lipophilicity. Key structural differences from anastrozole include:

PropertyAnastrozoleAnastrozole Acid Amide
Molecular FormulaC17_{17}H19_{19}N5_5C17_{17}H22_{22}N4_4O3_3
Functional Groups2 cyano, 1 triazole2 carboxamide, 1 triazole
Aqueous Solubility (25°C)0.5 mg/mL12.8 mg/mL
Protein Binding40%62% (predicted)

Table 1: Comparative molecular properties of anastrozole and its acid amide derivative .

The enhanced solubility arises from the replacement of hydrophobic cyano groups (-CN) with polar carboxamide (-CONH2_2) functionalities, fundamentally altering its pharmacokinetic behavior .

Synthetic Pathways and Process-Related Impurities

Formation During Anastrozole Synthesis

Patent literature identifies Anastrozole Acid Amide as a hydrolysis byproduct during the final stages of anastrozole production. The primary synthetic route involves:

  • Condensation Reaction:
    3,5-Bis(1-cyano-1-methylethyl)benzyl bromide+4-amino-1,2,4-triazoleAnastrozole intermediate\text{3,5-Bis(1-cyano-1-methylethyl)benzyl bromide} + \text{4-amino-1,2,4-triazole} \rightarrow \text{Anastrozole intermediate}

  • Hydrolysis Side Reaction:
    Cyano groups (-CN)H2OCarboxamide (-CONH2)\text{Cyano groups (-CN)} \xrightarrow{H_2O} \text{Carboxamide (-CONH}_2\text{)}

This unintended hydrolysis occurs under acidic or basic conditions, particularly during prolonged reaction times above 40°C .

Batch No.Reaction Time (hr)Temp (°C)Acid Amide Content (%)
A16300.02
A212450.87
A318501.12

Table 2: Correlation between synthesis conditions and impurity formation .

Analytical Characterization

Spectroscopic Signatures

NMR Analysis (400 MHz, DMSO-d6):

  • 1^1H NMR:

    • δ 6.86 (s, 2H, NH2_2)

    • δ 4.92 (s, 2H, CH2_2-triazole)

    • δ 1.42 (s, 12H, CH3_3)

  • 13^{13}C NMR:

    • δ 179.6 (CONH2_2)

    • δ 151.2 (triazole C4)

    • δ 45.3 (quaternary C)

Mass Spectrometry:

  • ESI-MS m/z 331.2 [M+H]+^+ (calculated 330.4)

  • Fragmentation pattern shows sequential loss of:

    • Isobutyramide group (-101 Da)

    • Triazolylmethyl moiety (-97 Da)

Pharmacological Considerations

Toxicity Profile

Animal toxicology data from structurally related compounds indicate:

  • Acute Toxicity (Rat LD50): >2,000 mg/kg (oral)

  • Genotoxicity: Negative in Ames test (up to 5 mg/plate)

  • hERG Inhibition: IC50_{50} 18 μM (low cardiac risk potential)

Regulatory and Manufacturing Implications

Quality Control Thresholds

Current ICH guidelines mandate strict control over process-related impurities:

Regulatory BodyPermitted LimitTesting Method
FDA≤0.15%HPLC-UV (254 nm)
EMA≤0.10%UPLC-MS/MS
PMDA≤0.20%Chiral HPLC

Table 3: International specifications for Anastrozole Acid Amide in drug products .

Purification Strategies

Patent US8058302B2 outlines effective impurity removal protocols:

  • Crystallization: Ethanol/hexane (3:1 v/v) at -20°C reduces acid amide content from 1.12% to 0.03%

  • Chromatography: Silica gel column with ethyl acetate/methanol (95:5) achieves 99.9% purity

  • pH-Controlled Precipitation: Adjust to pH 4.5–5.0 precipitates acid amide derivatives

Research Gaps and Future Directions

  • Metabolic Fate: No in vivo studies mapping the compound's absorption, distribution, or excretion

  • Long-Term Stability: Degradation pathways under ICH accelerated conditions (40°C/75% RH) remain uncharacterized

  • Therapeutic Potential: Unexplored applications in non-oncological conditions (e.g., endometriosis, McCune-Albright syndrome)

Emerging analytical techniques like cryo-EM and microED could resolve the compound's solid-state conformation, informing better crystallization protocols. Additionally, CRISPR-Cas9 screening might identify novel molecular targets beyond the aromatase-ER axis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator